

# Solid-Phase Extraction of Dichloroacetonitrile in Water: An Application Note and Protocol

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## Compound of Interest

Compound Name: Dichloroacetonitrile

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## Introduction

**Dichloroacetonitrile** (DCAN) is a nitrogenous disinfection byproduct (DBP) commonly found in drinking water as a result of chlorination or chloramination processes. Due to its potential carcinogenicity and toxicity, the monitoring of DCAN levels in water sources is a critical public health concern. Solid-phase extraction (SPE) offers a robust and efficient method for the pre-concentration and purification of DCAN from aqueous matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of DCAN from water samples, along with a summary of relevant quantitative data and a workflow diagram. This document is intended for researchers, scientists, and professionals in the fields of environmental analysis and drug development.

## Principles of Solid-Phase Extraction for DCAN

Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample (the mobile phase) based on their physical and chemical properties as they interact with a solid adsorbent (the stationary phase). For the analysis of semi-volatile and polar compounds like **dichloroacetonitrile**, SPE provides several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the potential for automation.

The selection of the appropriate sorbent is crucial for the effective retention of DCAN. Reversed-phase sorbents, such as C18-bonded silica, and polymeric sorbents are commonly

employed for the extraction of various disinfection byproducts from water. The general SPE process for DCAN involves four key steps:

- **Conditioning:** The sorbent is treated with a solvent to activate the stationary phase and ensure reproducible retention of the analyte.
- **Loading:** The water sample is passed through the conditioned sorbent, and DCAN is adsorbed onto the stationary phase.
- **Washing:** Interferences and impurities that may have been retained on the sorbent are selectively removed with a wash solvent that does not elute the target analyte.
- **Elution:** DCAN is desorbed from the sorbent using a small volume of a strong organic solvent.

The resulting eluate, containing the concentrated analyte, can then be analyzed by techniques such as gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS).

## Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of haloacetonitriles, including **dichloroacetonitrile**, using solid-phase extraction and related techniques.

Analyte(s)	Extraction Method	Sorbent/Fiber	Key Parameters	Recovery (%)	Limit of Detection (LOD)	Analytical Method	Reference
Haloacetonitriles (HANs)	HS-SPME	DVB/CAR/PDMS	Extraction: 30 min at 40°C; Desorption: 3 min at 170°C	78.6 - 104.7	1 - 50 ng/L (DCAN: 50 ng/L)	GC-MS	[1]
Haloacetonitriles (HANs)	HS-SPME	DVB/CAR/PDMS	Extraction: 30 min at 20°C; Desorption: 1 min at 260°C	Not Specified	0.01 - 0.5 µg/L	GC-MS	[2]
Halonitriles	HS-SPME	Not Specified	Not Specified	Not Specified	0.9 - 80 ng/L	GC-MS	[3]

HS-SPME: Headspace Solid-Phase Microextraction; DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane

## Experimental Protocol: Solid-Phase Extraction of Dichloroacetonitrile

This protocol provides a general procedure for the extraction of **dichloroacetonitrile** from water samples using commercially available C18 solid-phase extraction cartridges.

Optimization of specific parameters may be required based on the sample matrix and analytical instrumentation.

### 4.1. Materials and Reagents

- Solid-Phase Extraction Cartridges: C18, 500 mg, 6 mL (or equivalent)
- Methanol (HPLC grade)

- Dichloromethane (DCM, HPLC grade)
- Reagent Water (HPLC grade)
- Sodium Sulfite (for dechlorination)
- Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) (for pH adjustment)
- SPE Vacuum Manifold
- Collection Vials (e.g., 15 mL conical tubes)
- Nitrogen Evaporation System

#### 4.2. Sample Preparation

- Collect water samples in clean, amber glass bottles.
- If the sample contains residual chlorine, dechlorinate by adding a small amount of sodium sulfite (e.g., 25 mg per 100 mL of sample).
- Adjust the sample pH to below 2 using 6 N HCl. This can improve the recovery of some disinfection byproducts.[\[4\]](#)

#### 4.3. SPE Cartridge Conditioning

- Place the C18 SPE cartridges on a vacuum manifold.
- Wash the cartridges with 10 mL of dichloromethane (DCM). Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a gentle vacuum.[\[4\]](#)
- Condition the cartridges with 10 mL of methanol. Allow the methanol to soak the sorbent for 2 minutes, then draw it through, leaving a thin layer of solvent above the sorbent bed.[\[4\]](#)
- Equilibrate the cartridges by passing 20 mL of reagent water through, ensuring the sorbent does not go dry.[\[4\]](#)

#### 4.4. Sample Loading

- Load the prepared water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge.
- Maintain a steady flow rate of approximately 10-15 mL/min. A consistent, fast dropwise flow is recommended.[5]

#### 4.5. Cartridge Washing and Drying

- After the entire sample has passed through, wash the cartridge with a small volume of reagent water (e.g., 5-10 mL) to remove any remaining salts or polar interferences.
- Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for at least 10-20 minutes. Proper drying is crucial for efficient elution.[5]

#### 4.6. Elution

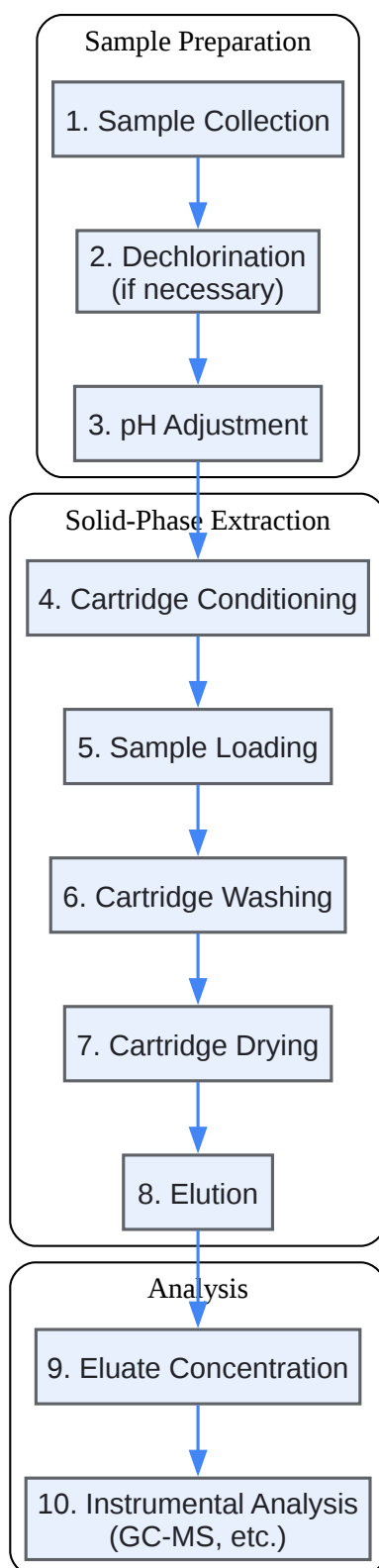
- Place a clean collection vial inside the vacuum manifold under each cartridge.
- Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[4]
- Repeat the elution step with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution.[4]

#### 4.7. Eluate Concentration

- Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporation system. The temperature should be carefully controlled to prevent the loss of the volatile DCAN.
- The concentrated extract is now ready for analysis by GC-ECD, GC-MS, or another suitable analytical technique.

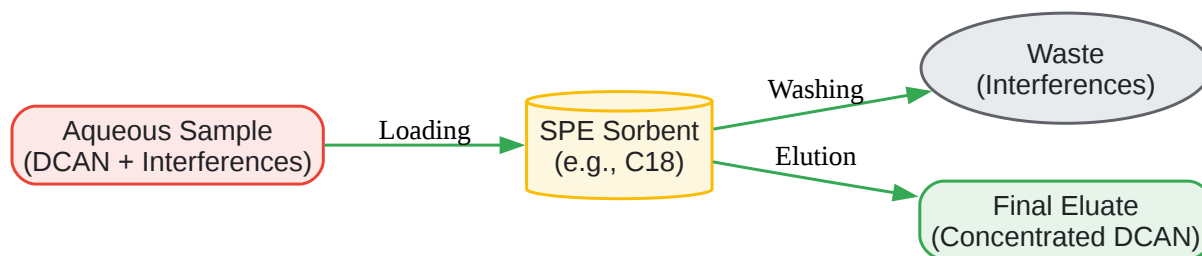
## Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the solid-phase extraction process for **dichloroacetonitrile** analysis.



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Caption: Workflow for Solid-Phase Extraction of **Dichloroacetonitrile**.



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Caption: Logical Relationship in the SPE Process.

## Conclusion

Solid-phase extraction is a highly effective technique for the determination of **dichloroacetonitrile** in water samples. The protocol outlined in this application note provides a reliable starting point for laboratories involved in the analysis of disinfection byproducts. Proper optimization of the SPE method, particularly the choice of sorbent and elution solvents, is essential for achieving high recovery and sensitivity. The use of SPE, in conjunction with sensitive analytical instrumentation, allows for the accurate and precise quantification of DCAN at levels relevant to drinking water quality regulations.

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